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molecular formula C15H12Cl3NO2 B1601985 2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide CAS No. 207395-03-7

2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B1601985
M. Wt: 344.6 g/mol
InChI Key: WVMAUPMNGHOBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05159085

Procedure details

Under anhydrous conditions, a mixture of N-(4-methoxyphenyl)-2,6-dichloroaniline (20.2 g, 75.4 mmmol) in 175 mL of chloroacetyl chloride is heated at reflux for 1 hour. The excess acid chloride is evaporated in vacuo and the residue partitioned between saturated NaHCO3 solution and ethyl acetate (30 mL each). The organic phase is washed with brine (30 mL) and dried (Na2SO4). Removal of solvent affords an amber oil. Crystallization of the crude oil from methanol affords the title product (16.63 g, 64%, white needles, m.p. 105°-106° C., lit: 127°-128° C. from methanol) as a 1:1 mixture of rotamers.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][C:11]=2[Cl:17])=[CH:5][CH:4]=1.[Cl:18][CH2:19][C:20](Cl)=[O:21]>>[Cl:17][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]([Cl:16])[C:10]=1[N:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:20](=[O:21])[CH2:19][Cl:18]

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC1=C(C=CC=C1Cl)Cl
Name
Quantity
175 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The excess acid chloride is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between saturated NaHCO3 solution and ethyl acetate (30 mL each)
WASH
Type
WASH
Details
The organic phase is washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
affords an amber oil
CUSTOM
Type
CUSTOM
Details
Crystallization of the crude oil from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)N(C(CCl)=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.63 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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